1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Scaffold Hopping

This N-substituted azetidine-3-carboxylic acid is a non-cleavable ADC/PROTAC linker precursor and constrained amino acid building block. Its unique 3-fluoro-4-methoxybenzyl substitution delivers nanomolar target potency (e.g., ERK-2 IC50 = 0.900 nM in related chemotypes) while the azetidine core provides reduced basicity and altered lipophilicity compared to piperidine analogs, enabling direct pharmacophore incorporation and scaffold optimization without de novo synthesis.

Molecular Formula C12H14FNO3
Molecular Weight 239.24 g/mol
CAS No. 1410312-61-6
Cat. No. B1531363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid
CAS1410312-61-6
Molecular FormulaC12H14FNO3
Molecular Weight239.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2CC(C2)C(=O)O)F
InChIInChI=1S/C12H14FNO3/c1-17-11-3-2-8(4-10(11)13)5-14-6-9(7-14)12(15)16/h2-4,9H,5-7H2,1H3,(H,15,16)
InChIKeyOYAROBRUMPDDJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid (CAS 1410312-61-6) – Structural Class and Procurement Relevance


1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid (CAS 1410312-61-6) is an N-substituted azetidine-3-carboxylic acid derivative that incorporates a conformationally constrained four-membered azetidine ring and a 3-fluoro-4-methoxybenzyl substituent . It belongs to the class of non-cleavable ADC/PROTAC linker precursors and constrained amino acid building blocks that are increasingly utilized in medicinal chemistry for scaffold optimization and targeted protein degradation strategies .

Why 1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid Cannot Be Substituted by Generic Azetidine Building Blocks


In-class compounds are not interchangeable because the combination of the four-membered azetidine ring with the specific 3-fluoro-4-methoxybenzyl substitution produces a unique physicochemical and pharmacophoric profile that is absent in either the unsubstituted azetidine-3-carboxylic acid or the benzyl-analog series . The fluoro‑methoxy substitution pattern has been shown to contribute to nanomolar target potency in kinase programs, while the azetidine core imparts pKa, LogP, and metabolic stability characteristics distinct from piperidine or pyrrolidine analogs [1][2]. Replacing the benzyl substitution or the heterocyclic core alters these properties in a non-linear fashion, making in‑silico or empirical substitution unreliable without re-profiling.

Quantitative Differentiation Evidence for 1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid vs. Closest Analogs


Azetidine Core vs. Piperidine Core – Physicochemical Property Divergence (pKa, LogP, CLint)

The azetidine core in the target compound provides a distinct pKa–LogP–metabolic stability landscape compared to the six-membered piperidine series. A comprehensive systematic study of mono- and difluorinated saturated heterocyclic amines (Melnykov et al., 2023) demonstrated that fluorination decreases pKa by approximately 2.35–3.14 units across azetidine, pyrrolidine, and piperidine series, but conformational preferences inherent to each ring size result in markedly different pKa/LogP positions on the property map [1]. High metabolic stability (Cl_int) was retained for nearly all compounds studied, with the exception of the 3,3-difluoroazetidine derivative, underscoring that the azetidine scaffold is not simply a smaller piperidine but a pharmacokinetically distinct entity.

Medicinal Chemistry Physicochemical Profiling Scaffold Hopping

3-Fluoro-4-Methoxybenzyl Substituent – Pharmacophoric Potency Differentiation vs. Unsubstituted Benzyl

The 3-fluoro-4-methoxybenzyl group present on the target compound has been independently validated as a potency-enhancing pharmacophoric element in kinase inhibitor programs. In an enzymatic ERK-2 assay, a compound bearing this exact benzyl substitution pattern achieved an IC50 of 0.900 nM [1]. Although this measurement derives from a different chemotype (triazolopyridine core), it provides class-level evidence that the 3-fluoro-4-methoxy substitution imparts strong target engagement compared to unsubstituted benzyl analogs, which typically require additional substitution to reach low nanomolar potency.

Kinase Inhibition Structure–Activity Relationship Fragment-Based Drug Design

Purity Specification – 98% vs. Generic Research‑Grade Purity of Close Analogs

The target compound is commercially supplied at a guaranteed purity of 98% (Leyan) , which exceeds the typical 95% purity specification commonly offered for structurally similar azetidine building blocks such as 1-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-amine (AKSci 2158DC, 95%) . Higher starting purity reduces the burden of pre‑use purification and improves reproducibility in multi‑step synthetic sequences.

Quality Assurance Building Block Procurement Analytical Chemistry

Storage and Handling – Cold‑Chain Requirement Differentiates from Room‑Temperature Stable Analogs

The target compound requires sealed storage at 2–8 °C , whereas the close analog 1-benzylazetidine-3-carboxylic acid is routinely stored at ambient temperature . This differential storage requirement reflects the compound's increased sensitivity to thermal degradation or moisture, which is attributable to the electron‑withdrawing fluorine and electron‑donating methoxy substituents altering the benzyl group's stability. Users must plan cold‑chain logistics for procurement and long‑term storage.

Compound Management Stability Logistics

Conformational Constraint – β‑Amino Acid Backbone vs. α‑Proline Scaffold

Azetidine-3-carboxylic acid functions as a conformationally restricted β‑amino acid (β‑proline analog), offering a different backbone length and torsion angle profile compared to the α‑amino acid proline [1]. In endomorphin peptide analogues, replacement of Pro² with azetidine-3-carboxylic acid (3Aze) altered receptor binding affinity and enzymatic stability, demonstrating that the azetidine ring imposes distinct conformational constraints that cannot be replicated by proline or pipecolic acid derivatives . The N‑(3-fluoro-4-methoxybenzyl) substitution adds further steric and electronic modulation to this constrained scaffold.

Peptide Chemistry Conformational Constraint Amino Acid Bioisostere

Commercial Exclusivity – Limited Vendor Pool vs. Widely Available Benzyl Analog

The target compound is currently listed by approximately 5 commercial vendors (ChemScene, Leyan, Cato‑Chem, AKSci, ChemSrc), whereas the unsubstituted 1-benzylazetidine-3-carboxylic acid (CAS 94985-27-0) is available from over 10 suppliers . This narrower supply base reflects the synthetic complexity introduced by the 3-fluoro-4-methoxy substitution pattern and creates a procurement environment where lead times and batch availability may be less predictable than for the generic benzyl analog [1].

Supply Chain Sourcing Strategy Building Block Availability

Optimal Application Scenarios for 1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid Based on Evidence


Kinase Inhibitor Lead Optimization Requiring Pre‑Installed 3-Fluoro-4-Methoxybenzyl Pharmacophore

In kinase programs where the 3-fluoro-4-methoxybenzyl group has been validated as a potency element (e.g., ERK-2 IC50 = 0.900 nM in related chemotypes [1]), this building block allows direct incorporation of the pharmacophore into the azetidine-3-carboxylic acid scaffold, bypassing multiple synthetic steps required to introduce the substitution pattern de novo.

Scaffold‑Hopping from Piperidine to Azetidine for Property Modulation

When a lead series based on a piperidine-4-carboxylic acid core requires reduced basicity or altered lipophilicity to improve permeability or metabolic stability, substituting with the azetidine-3-carboxylic acid core of this compound provides access to a different pKa/LogP region [2] while retaining the same N‑(3-fluoro-4-methoxybenzyl) substituent for target engagement.

Peptidomimetic Design Exploiting β‑Amino Acid Backbone Constraint

For peptide or peptidomimetic programs where proline replacement with a β‑amino acid offers desired conformational restriction [3], this compound provides both the azetidine backbone constraint and the additional steric/electronic features of the 3-fluoro-4-methoxybenzyl group, enabling exploration of novel peptide folding space.

ADC/PROTAC Linker Development Requiring Non‑Cleavable Azetidine Carboxylic Acid

As an N‑substituted azetidine-3-carboxylic acid, this compound can serve as a precursor for non‑cleavable ADC or PROTAC linkers . The 3-fluoro-4-methoxybenzyl group may be subsequently removed or retained to modulate linker physicochemical properties, offering an additional degree of freedom compared to the unsubstituted azetidine-3-carboxylic acid linker.

Quote Request

Request a Quote for 1-(3-Fluoro-4-methoxybenzyl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.